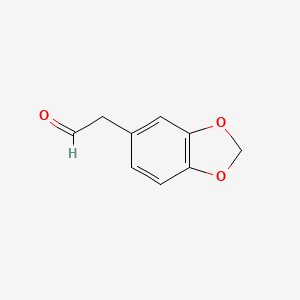

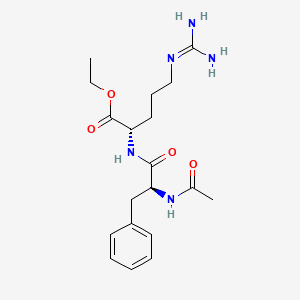

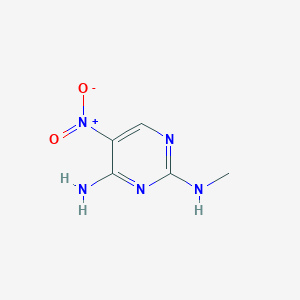

![molecular formula C9H7ClN2O2S B1605646 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 62382-85-8](/img/structure/B1605646.png)

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Overview

Description

“5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol” is a compound that has been synthesized and studied for its potential as an oral drug candidate . It has been found to exhibit anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .

Synthesis Analysis

The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .

Physical And Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .

Scientific Research Applications

Antioxidant Potential

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has demonstrated significant antioxidant properties. A study showed its ability to scavenge free radicals and interact with oxidative stress-related protein targets, indicating its potential as a novel antioxidant. The compound exhibited high scavenging activities in various assays, such as hydrogen peroxide scavenging, nitric oxide scavenging, and more, with EC50 values ranging from 0.32-0.93 mg/ml. Its docking results indicated excellent binding to protein tyrosine kinase 2-β and glutathione reductase, especially the latter, suggesting its role in inducing endogenous defense systems and preventing radical chain reactions (Shehzadi et al., 2018).

Antibacterial Properties

This compound and its derivatives have been found to exhibit significant antibacterialactivity. Research focusing on the synthesis of N-substituted derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as anti-bacterial agents. These derivatives showed remarkable activity against both gram-negative and gram-positive bacteria. Molecular docking studies also indicated the compound's interaction with α-chymotrypsin enzyme protein, which correlates with its bioactivity data. This suggests that modifications on the oxadiazole moiety can lead to potent antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).

Chromatographic Analysis and Stability

The development of a reverse-phase chromatographic method for determining this compound in bulk and stressed solutions has been reported. This study aimed to understand the intrinsic stability behavior of the compound. The method showed accuracy and precision, indicating its suitability for determining the compound in various conditions. Stability tests revealed that the compound remained stable under hydrolytic, photolytic, and moist heat stress conditions, but was susceptible to oxidation by hydrogen peroxide and transition metals (Shehzadi et al., 2018).

Anti-inflammatory and Anti-thrombotic Potential

A study evaluated the in-vitro and in-vivo anti-inflammatory activity of 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its derivatives. The compounds showed significant anti-inflammatory effects, and in the in-vivo rat model, some compounds also demonstrated a role in enhancing clotting time. Molecular docking studies indicated impressive inhibitory potential against COX-2, with docking scores higher than the standard drug diclofenac sodium. This suggests their potential in the development of anti-inflammatory pharmaceutical products (Basra et al., 2019).

Mechanism of Action

Target of Action

The primary target of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . The compound exhibits remarkable dose-dependent anti-acetylcholinesterase activity .

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, leading to prolonged cholinergic effects.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The increased acetylcholine levels can enhance neurotransmission, which may have potential therapeutic effects in conditions like neurodegenerative disorders .

Pharmacokinetics

The oral bioavailability predictors of the compound, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound exhibits good absorption from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic neurotransmission, potentially improving cognitive function and other neurological processes. Therefore, the compound may be a potential drug candidate for treating neurodegenerative disorders .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . The compound migrates to a hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions but exhibits degradation under oxidative and thermal stress .

properties

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDDOYYKNFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350525 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62382-85-8 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential mechanisms of action for the antioxidant activity of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?

A1: Research suggests that this compound exhibits antioxidant activity through two primary mechanisms: [, ]

- Radical Scavenging: The compound directly neutralizes harmful free radicals like hydrogen peroxide, superoxide, and nitric oxide. This scavenging ability is likely attributed to the presence of the -SH group within its structure. []

- Endogenous Defense System Induction: The compound shows promising binding affinity to key antioxidant enzymes like glutathione reductase, potentially boosting the body's natural defense mechanisms against oxidative stress. []

Q2: What structural features of this compound contribute to its biological activity?

A2: The presence of the -SH (thiol) group is crucial for its antioxidant activity. Additionally, the oxadiazole ring and the chlorophenoxymethyl substituent likely contribute to its binding affinity to specific biological targets, as highlighted by molecular docking studies. [, ] Further research on structure-activity relationships is needed to fully elucidate the role of each structural component.

Q3: Has this compound shown any promising activity against diseases?

A4: Preliminary research indicates that this compound displays promising in vitro and in vivo activity against hyperglycemia. It exhibits inhibitory effects on enzymes relevant to glucose metabolism, promotes glucose uptake by yeast cells, and has demonstrated hepatoprotective effects in a rat model of drug-induced liver injury. [] Further research is necessary to explore its therapeutic potential in treating hyperglycemia and related complications.

Q4: What analytical methods have been employed to study this compound?

A4: Researchers have utilized various analytical techniques to investigate this compound. These include:

- Reverse-phase chromatography: Employed to determine the compound's purity and stability under different stress conditions. []

- Spectroscopic methods (IR, 1H-NMR, EI-MS): Utilized for structural characterization and confirmation of the compound's identity. []

- Molecular docking studies: Used to predict the binding affinities and interactions of the compound with various biological targets. [, ]

- In vitro and in vivo assays: Employed to evaluate the compound's biological activity and potential therapeutic effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

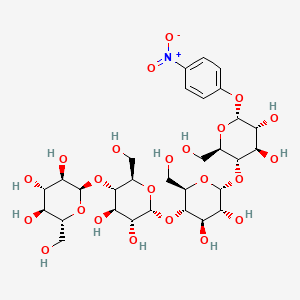

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)